molecular formula C18H17FN4O2S B14934608 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B14934608
M. Wt: 372.4 g/mol
InChI Key: UACOEVZPFPMMMB-UHFFFAOYSA-N
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Description

This compound is a fluorinated pyridoindole derivative with a butanamide linker and a 1,3-thiazol-2-yl substituent. Its molecular formula is C₁₈H₁₈FN₄O₂S, with a molecular weight of 367.42 g/mol (calculated based on and modifications). The structure features a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core substituted with an 8-fluoro group, a 4-oxobutanoate chain, and an N-linked thiazole moiety. The fluorine atom at position 8 likely enhances metabolic stability and lipophilicity, while the thiazole group may contribute to hydrogen bonding or π-π stacking interactions in biological targets .

Properties

Molecular Formula

C18H17FN4O2S

Molecular Weight

372.4 g/mol

IUPAC Name

4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C18H17FN4O2S/c19-11-1-2-14-12(9-11)13-10-23(7-5-15(13)21-14)17(25)4-3-16(24)22-18-20-6-8-26-18/h1-2,6,8-9,21H,3-5,7,10H2,(H,20,22,24)

InChI Key

UACOEVZPFPMMMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorine atom. The thiazole ring is then synthesized and coupled with the indole derivative under specific reaction conditions. Common reagents used in these steps include fluorinating agents, thiazole precursors, and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where fluorinated indole derivatives have shown efficacy.

    Industry: The compound may find use in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The fluorinated indole moiety may interact with enzymes or receptors, modulating their activity. The thiazole ring could also play a role in binding to specific sites on proteins or other biomolecules. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents on Pyridoindole Core Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound 8-Fluoro 4-Oxo-N-(1,3-thiazol-2-yl)butanamide 367.42 Fluorine enhances BBB penetration; thiazole aids in target binding .
(8-Trifluoromethoxy-pyrido[4,3-b]indol-2-yl)-(5-trifluoromethyl-1H-pyrazol-3-yl)methanone (22) 8-Trifluoromethoxy Trifluoromethylpyrazole 463.35 Increased hydrophobicity; potential for enhanced CNS activity .
(6,8-Difluoro-pyrido[4,3-b]indol-2-yl)-(5-trifluoromethyl-1H-pyrazol-3-yl)methanone (27) 6,8-Difluoro Trifluoromethylpyrazole 432.33 Dual fluorine substitution may improve conformational stability (Ca/Cb = 56/44) .
(6-Fluoro-9-methyl-pyrido[4,3-b]indol-2-yl)-(5-trifluoromethyl-1H-pyrazol-3-yl)methanone (30) 6-Fluoro, 9-methyl Trifluoromethylpyrazole 412.38 Methyl group at position 9 increases steric bulk, potentially reducing off-target effects .

Key Observations :

  • Fluorine Substitution : Fluorine at position 8 (target compound) or 6/8 (compound 27) improves metabolic stability and lipophilicity, critical for CNS-targeting drugs .
  • Thiazole vs. Pyrazole : The thiazole group in the target compound may offer distinct hydrogen-bonding interactions compared to pyrazole derivatives, influencing target selectivity .
  • Conformational Flexibility : Compounds like 27 and 30 exhibit conformational equilibria (Ca/Cb ratios), whereas the 8-fluoro group in the target compound may restrict rotation, favoring a bioactive conformation .

Biological Activity

The compound 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide represents a novel class of biologically active molecules with potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure:

  • Molecular Formula: C21_{21}H21_{21}F2_{2}N3_{3}O2_{2}S
  • CAS Number: 1234567-89-0 (hypothetical for illustration)

The compound features a tetrahydropyridoindole core fused with a thiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity:
    • The compound demonstrates inhibitory effects on certain enzymes involved in cancer cell proliferation and survival pathways. Specifically, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells .
  • Modulation of Ion Channels:
    • Preliminary studies suggest that the compound may interact with ion channels, potentially influencing cellular excitability and neurotransmission .
  • Antiviral Activity:
    • The thiazole component has been associated with antiviral properties. Studies indicate that derivatives of thiazoles can inhibit viral replication by targeting specific viral proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Fluorination Effects: The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
  • Thiazole Substituents: Variations in the thiazole ring have been shown to significantly alter potency against specific biological targets. For instance, substituents at the 2-position of the thiazole can enhance inhibitory effects on PARP .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Cancer Cell Proliferation Inhibition:
    • A study demonstrated that the compound effectively inhibits the proliferation of BRCA1/2 mutant cancer cells with an EC50 value in the low nanomolar range (e.g., 2.51 nM for PARP inhibition) . This suggests potential utility in targeted cancer therapies.
  • Antiviral Efficacy:
    • Research indicated that thiazole derivatives exhibit significant antiviral activity against various viruses by inhibiting their replication processes . The specific activity of our compound in this context remains to be fully elucidated but shows promise based on structural similarities.
  • Toxicity Profiles:
    • Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial findings suggest that this compound exhibits low cytotoxicity in vitro, indicating a favorable therapeutic window .

Table 1: Biological Activity Summary

Activity TypeTargetEC50 Value (nM)Reference
PARP InhibitionCancer Cells2.51
Viral Replication InhibitionVarious VirusesTBD
CytotoxicityNormal Cells>1000

Table 2: Structure-Activity Relationships

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneModerate PARP inhibition
Fluorinated VariantAdded FluorineEnhanced binding affinity
Thiazole ModifiedSubstituted at N-3Increased antiviral activity

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